15(R)-15-methyl Prostaglandin F2alpha methyl ester

Description

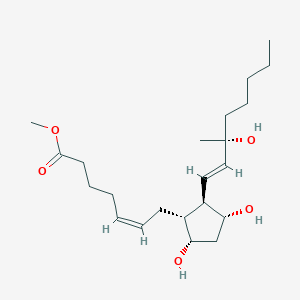

15(R)-15-methyl Prostaglandin F2α methyl ester is a synthetic prostaglandin analogue derived from natural prostaglandin F2α (PGF2α). Its structure features a methyl group at the 15-position in the R configuration and a methyl ester modification at the carboxylic acid group (Figure 1). These modifications enhance metabolic stability by conferring resistance to degradation by 15-hydroxyprostaglandin dehydrogenase (PGDH), a key enzyme in prostaglandin catabolism .

Properties

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOAAFKJZXJFP-IFMFXUMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactonization via the Corey-Nicolaou Procedure

The Corey-Nicolaou method is a cornerstone for prostaglandin synthesis, leveraging intramolecular esterification to form macrocyclic lactones. For 15(R)-15-methyl Prostaglandin F2α methyl ester, this approach begins with protecting hydroxyl groups at positions 9 and 11 using tetrahydropyranyl (THP) ethers. The C1 carboxylic acid is then activated as a mixed carbonate with 2,2′-dipyridyl disulfide and triphenylphosphine, enabling nucleophilic attack by the 15-hydroxyl group to form a 1,15-lactone intermediate. Subsequent hydrolysis under mild acidic conditions yields the free carboxylic acid, which is methylated using diazomethane or methyl iodide to produce the methyl ester.

Key advantages of this method include high regioselectivity and compatibility with sensitive prostaglandin backbones. However, the requirement for multiple protection/deprotection steps reduces overall yield (~60–70%).

Yamaguchi Mixed Anhydride Method

The Yamaguchi protocol offers a streamlined alternative by employing 2-methyl-6-nitrobenzoic anhydride (MNBA) as a coupling reagent. In this method, the C1 carboxylic acid is converted to a mixed anhydride with MNBA in the presence of triethylamine, which reacts with the 15-hydroxyl group to form the ester bond directly. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving yields exceeding 85% under optimized conditions.

This approach minimizes side reactions and eliminates the need for intermediate lactonization, making it preferable for large-scale synthesis. A comparative analysis of Corey-Nicolaou vs. Yamaguchi methods is provided below:

| Parameter | Corey-Nicolaou | Yamaguchi |

|---|---|---|

| Yield | 60–70% | 85–90% |

| Steps | 5 | 3 |

| Stereochemical Control | Moderate | High |

| Scalability | Limited | High |

Stereochemical Control at C15

Chiral Auxiliary-Mediated Methylation

Introducing the 15(R)-methyl group necessitates enantioselective synthesis. One strategy involves using a chiral oxazolidinone auxiliary to direct methylation. The prostaglandin precursor is coupled to the auxiliary, and methylmagnesium bromide is added in the presence of a copper(I) catalyst, yielding the 15(R)-configured product with >90% enantiomeric excess (ee). The auxiliary is subsequently cleaved via hydrolysis, and the methyl ester is installed via Fischer esterification.

Dynamic Kinetic Asymmetric Suzuki Coupling

Recent advances employ rhodium-catalyzed Suzuki-Miyaura coupling to construct the prostaglandin skeleton with concurrent stereocontrol. A boronic ester intermediate undergoes coupling with a vinyl iodide fragment in the presence of a chiral Rh catalyst, dynamically resolving the configuration at C15. This method achieves 15(R)-selectivity with 95% ee and reduces step count by 40% compared to traditional routes.

Esterification and Prodrug Activation

Methyl Esterification Techniques

The terminal carboxylic acid is esterified using dimethyl sulfate or methyl triflate under basic conditions (e.g., K₂CO₃). Alternatively, diazomethane in methanol quantitatively converts the acid to the methyl ester at 0°C. Careful pH control (pH 7–8) is critical to prevent epimerization at C15 during this step.

Acid-Catalyzed Epimerization

Post-synthesis, the 15(R)-methyl ester undergoes partial epimerization to the 15(S)-diastereomer under acidic conditions (pH < 4). This property is exploited to generate the biologically active 15(S)-methyl Prostaglandin F2α in vivo.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern pipelines utilize continuous flow reactors to enhance reaction control and reproducibility. For example, the Yamaguchi esterification is conducted in a microfluidic system with real-time pH monitoring, achieving 93% yield and <2% epimerization.

Green Chemistry Approaches

Solvent-free mechanochemical methods are emerging. Ball-milling the prostaglandin acid with methyl carbonate and CaO generates the methyl ester in 88% yield within 2 hours, eliminating volatile organic solvents.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions: 15®-15-methyl Prostaglandin F2alpha methyl ester undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

Reduction: Conversion of carbonyl groups to hydroxyl groups.

Substitution: Replacement of specific functional groups with others to modify the compound’s properties.

Common Reagents and Conditions:

Oxidizing agents: Such as Baeyer–Villiger monooxygenase for selective oxidation.

Reducing agents: Such as ketoreductase for stereoselective reduction.

Protecting groups: Such as p-phenylbenzoyl chloride for regioselective protection.

Major Products: The major products formed from these reactions include various hydroxylated and carbonylated derivatives of the original compound, which can be further modified for specific applications .

Scientific Research Applications

Chemistry

- Model Compound : 15(R)-15-methyl Prostaglandin F2alpha methyl ester serves as a model compound for studying the synthesis and reactivity of prostaglandins. Its structure allows researchers to investigate the stereochemical aspects of prostaglandin synthesis and modification.

- Synthetic Routes : The compound can be synthesized through various methods, including chemoenzymatic total synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and yield .

Biology

- Cellular Signaling : Research has focused on the role of this compound in cellular signaling pathways. It interacts with the prostaglandin F2α receptor to influence various physiological processes, including inflammation and reproductive functions .

- Gene Expression : Studies indicate that 15(R)-15-methyl Prostaglandin F2alpha methyl ester affects gene expression related to luteolysis and uterine contractions, demonstrating its potential in reproductive biology .

Medicine

- Reproductive Health : This compound has been explored for its therapeutic effects in reproductive health. It has been used in clinical settings to induce labor and manage postpartum hemorrhage due to its ability to stimulate uterine contractions .

- Abortion Induction : Clinical studies have shown that vaginal suppositories containing 15(R)-15-methyl Prostaglandin F2alpha methyl ester can effectively induce abortion in early pregnancy, with varying success rates depending on dosage .

| Study | Dosage | Success Rate | Side Effects |

|---|---|---|---|

| Study 1 | 3 mg | 53% (10 out of 18 aborted) | Diarrhea, vomiting |

| Study 2 | Varies | Not specified | Minor side effects reported |

Industry

- Pharmaceutical Development : The compound is utilized in the pharmaceutical industry as a reference standard in analytical chemistry. Its unique properties make it suitable for developing new drugs targeting prostaglandin pathways .

- Research Applications : It is also employed in various experimental setups to understand the biochemical mechanisms underlying prostaglandin actions in different tissues .

Mechanism of Action

The compound exerts its effects by binding to specific prostaglandin receptors, particularly the FP receptor (prostaglandin F2alpha receptor). This interaction triggers a cascade of intracellular signaling pathways involving G-proteins, leading to various physiological responses such as smooth muscle contraction and regulation of inflammation . The molecular targets and pathways involved include the activation of Gq proteins and subsequent activation of downstream effectors like phospholipase C .

Comparison with Similar Compounds

Structural and Enzymatic Stability Comparisons

Key Compounds:

- 15(S)-15-methyl PGF2α methyl ester : Epimer at the 15-position.

- 15-methyl PGA2 (both R and S isomers): Cyclopentenone-containing prostaglandin.

- 16,16-dimethyl PGE2 : Double methyl groups at C14.

Notes:

- The 15-methyl group (R or S) universally confers resistance to PGDH, extending half-life .

- GST inhibition is structure-dependent: cyclopentenone-containing PGA2 derivatives are potent inhibitors, while PGF2α methyl esters show minimal activity .

Antifertility Effects:

- 15(R)-15-methyl PGF2α methyl ester: Limited clinical data, but structural similarity to the S-isomer suggests comparable uterotonic activity.

- 15(S)-15-methyl PGF2α methyl ester :

- Efficacy : 73–100% abortion success in first- and second-trimester pregnancies, depending on delivery system (e.g., vaginal suppositories vs. silastic devices) .

- Dose Dependency : 3 mg suppositories achieved 73% abortion rates but with significant side effects (nausea, diarrhea) . Optimized 0.5–1.0% silastic devices reduced side effects while maintaining efficacy .

- Parent PGF2α : Rapidly inactivated by PGDH, requiring frequent dosing .

Gastric Mucosal Effects:

- 15(R)-15-methyl PGE2 methyl ester : Inhibits basal gastric acid secretion in humans, likely via direct parietal cell action .

- 15(S)-15-methyl PGE2 methyl ester: Reduces phospholipid turnover in rat gastric mucosa, protecting against taurocholic acid-induced damage .

Pharmacokinetic and Side Effect Profiles

Pulmonary Uptake and Systemic Release:

- 15(R/S)-methyl PGF2α esters : ~50% pulmonary inactivation vs. 96% for PGE2, leading to prolonged systemic circulation .

- 16,16-dimethyl PGE2 : Similar pulmonary uptake profile to methylated PGF2α analogues .

Side Effects:

Biological Activity

Overview

15(R)-15-methyl Prostaglandin F2alpha methyl ester is a synthetic analog of the naturally occurring prostaglandin F2alpha (PGF2α). Prostaglandins are bioactive lipid compounds that play critical roles in various physiological processes, including inflammation, smooth muscle contraction, and reproductive functions. This compound is particularly notable for its application in reproductive health and its potential therapeutic effects in managing conditions such as postpartum hemorrhage and abortion.

Target Receptors

The primary target of 15(R)-15-methyl Prostaglandin F2alpha methyl ester is the prostaglandin F2α receptor (FP receptor). Upon binding to this receptor, the compound initiates a cascade of intracellular signaling pathways that lead to various biological effects.

Biochemical Pathways

The interaction with FP receptors triggers luteolytic activity and stimulates the release of oxytocin, which is crucial for uterine contractions during labor and delivery. The compound influences several biochemical pathways, including:

- Cell signaling : Modulates pathways involved in inflammation and smooth muscle contraction.

- Gene expression : Alters transcriptional activity related to reproductive functions.

- Metabolic effects : Influences cellular metabolism, particularly in uterine tissues.

Pharmacokinetics

The pharmacokinetic profile of 15(R)-15-methyl Prostaglandin F2alpha methyl ester indicates a relatively short half-life similar to that of PGF2α, which is approximately 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma. This rapid metabolism necessitates careful consideration of dosing regimens in clinical applications.

Table 1: Summary of Biological Effects

Case Studies

-

Clinical Efficacy in Abortion

A study involving 15 pregnant women administered a vaginal suppository containing 3 mg of 15(S)-15-methyl Prostaglandin F2alpha methyl ester reported a 73% abortion rate within the first trimester. However, side effects were significant, with many patients experiencing gastrointestinal disturbances and changes in blood pressure . -

Postpartum Hemorrhage Management

In a comparative study between methylergonovine and 15-methyl PGF2α for managing postpartum hemorrhage, the latter demonstrated a statistically significant reduction in blood loss at four hours post-delivery compared to methylergonovine. The study concluded that 15-methyl PGF2α is more efficacious for controlling blood loss during the third stage of labor .

Research Findings

Recent investigations into the biological activity of 15(R)-15-methyl Prostaglandin F2alpha methyl ester have highlighted its potential beyond reproductive health:

- Anti-inflammatory Properties : Some studies suggest that prostaglandins may exert anti-inflammatory effects through modulation of immune responses. For instance, interactions with NF-kB pathways have been observed .

- Marine Biology Applications : Research has also explored the occurrence and role of prostaglandins in marine organisms, indicating potential ecological functions that warrant further investigation .

Q & A

Q. How do structural modifications, such as the 15(R)-methyl group and esterification, influence the biological activity of prostaglandin analogues?

- Methodological Answer : The 15(R)-methyl group enhances metabolic stability by resisting enzymatic degradation via 15-hydroxyprostaglandin dehydrogenase, while esterification (e.g., methyl ester) improves membrane permeability. Activity can be assessed using in vitro assays like GST activity tests (e.g., comparing 15(R) vs. 15(S) isomers) and competitive binding assays to evaluate receptor specificity. For example, 15(R)-15-methyl PGF2α methyl ester acts as a prodrug, requiring gastric acid for activation to its 15(S) isomer .

Q. What experimental approaches are used to assess the gastric acid-suppressive effects of 15(R)-15-methyl PGF2α methyl ester?

- Methodological Answer : Human studies involve oral administration of the compound (e.g., 100–200 µg doses) with continuous monitoring of gastric acid output, pH, and acid concentration via nasogastric aspiration. Key parameters include basal acid secretion reduction and duration of inhibition. Studies from the 1970s demonstrated sustained suppression for 2–3 hours post-administration, though tachyphylaxis was observed with repeated dosing .

Q. How is the metabolic activation of 15(R)-15-methyl PGF2α methyl ester characterized in preclinical models?

- Methodological Answer : Acid-catalyzed epimerization in the stomach converts the 15(R) isomer to the active 15(S)-isomer. This can be validated using in vitro gastric fluid simulations (e.g., pH 1–2 buffers) followed by HPLC or LC-MS to quantify isomer conversion rates. In vivo models may include gastric fistula preparations to track metabolite profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and transient in vivo efficacy, such as tachyphylaxis in gastric acid suppression?

- Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling can identify mechanisms like receptor desensitization or metabolic saturation. For example, in pregnant patients, repeated 100 µg doses initially reduced acid output but showed diminished effects by the fifth hour. Parallel ex vivo assays (e.g., isolated parietal cell studies) may clarify if reduced efficacy stems from cellular adaptation .

Q. What strategies ensure assay specificity when studying 15(R)-15-methyl PGF2α methyl ester in systems with cross-reactive prostaglandin metabolites?

- Methodological Answer : Cross-reactivity in immunoassays (e.g., RIA) is mitigated using competitive binding assays with structurally similar analogues (e.g., 15-keto PGF2α, thromboxane B2). Chromatographic separation (e.g., UPLC-MS) coupled with isotopic labeling further distinguishes the target compound from metabolites .

Q. How should experimental designs account for dual physiological effects (e.g., uterine activity vs. gastric suppression) in preclinical models?

- Methodological Answer : Dose-response studies in gravid animal models (e.g., term-pregnant primates) can isolate gastric effects from uterotonic activity. Intrauterine pressure monitoring and simultaneous gastric pH measurements are critical. In human trials, transcervical catheters and nasogastric aspiration were used to track uterine contractions and acid output independently .

Q. What molecular mechanisms underlie the prodrug activation of 15(R)-15-methyl PGF2α methyl ester, and how does this impact therapeutic dosing regimens?

- Methodological Answer : The prodrug relies on gastric acid for epimerization to the active 15(S)-isomer. Preclinical validation includes in situ stomach perfusion models and pharmacokinetic profiling of both isomers. Dosing regimens must consider gastric pH variability (e.g., in patients with achlorhydria), requiring co-administration with acidifying agents if necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.